Product packaging for 1-Acetylanthracene-9,10-dione(Cat. No.:CAS No. 53336-60-0)

1-Acetylanthracene-9,10-dione

Cat. No.: B13129526
CAS No.: 53336-60-0
M. Wt: 250.25 g/mol
InChI Key: VONYRERAAKXLRY-UHFFFAOYSA-N
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Description

1-Acetylanthracene-9,10-dione (CAS 53336-60-0) is a high-purity organic compound with the molecular formula C₁₆H₁₀O₃ and a molecular weight of 250.25 g/mol . It belongs to the class of anthracene-9,10-dione (anthraquinone) derivatives, a scaffold of significant interest in medicinal chemistry and chemical biology . Researchers value these compounds for their potential as anticancer agents. Studies on similar anthracene-9,10-dione derivatives have shown that they can function by interacting with DNA, potentially through intercalation, and are believed to produce double-strand DNA breaks mediated by the inhibition of DNA topoisomerase II, a key mechanism for cytotoxic activity . This makes this compound a valuable building block for synthesizing novel compounds and a candidate for investigations into new therapeutic strategies in oncology research . This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10O3 B13129526 1-Acetylanthracene-9,10-dione CAS No. 53336-60-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53336-60-0

Molecular Formula

C16H10O3

Molecular Weight

250.25 g/mol

IUPAC Name

1-acetylanthracene-9,10-dione

InChI

InChI=1S/C16H10O3/c1-9(17)10-7-4-8-13-14(10)16(19)12-6-3-2-5-11(12)15(13)18/h2-8H,1H3

InChI Key

VONYRERAAKXLRY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Synthetic Strategies and Methodological Advancements for 1 Acetylanthracene 9,10 Dione

Total Synthesis Approaches to 1-Acetylanthracene-9,10-dione

Total synthesis provides a direct route to the this compound skeleton by assembling it from non-anthraquinoid precursors. The primary methods employed are the Friedel-Crafts reaction and the Diels-Alder cycloaddition, each with distinct advantages and challenges regarding precursor availability and control of substitution patterns.

Key Precursor Utilization and Reaction Cascades

The classical approach to the anthraquinone (B42736) framework is the Friedel-Crafts acylation . This typically involves the reaction of phthalic anhydride (B1165640) with a substituted benzene (B151609) in the presence of a Lewis acid catalyst like aluminum trichloride, followed by a cyclization step. royalsocietypublishing.orgsci-hub.se For the synthesis of this compound, this would theoretically involve a precursor like 2-acetyltoluene. However, the initial acylation of the benzene ring can lead to a mixture of regioisomers, complicating the synthesis of a single, pure product.

A more modern and versatile strategy is the Diels-Alder [4+2] cycloaddition . royalsocietypublishing.org This reaction constructs the central ring of the anthraquinone system by reacting a dienophile, typically a 1,4-naphthoquinone (B94277) derivative, with a substituted 1,3-butadiene (B125203) (diene). google.comrsc.org The resulting tetrahydroanthraquinone (B8792033) adduct is then aromatized via oxidation to yield the final anthraquinone product. google.com For the target molecule, a plausible pathway would involve the reaction of 1,4-naphthoquinone with a diene carrying a masked or protected acetyl group at the 1-position.

More advanced cascades have also been developed. One such method is a one-pot, dual-acylation process that combines a palladium-catalyzed intermolecular direct acylation with an intramolecular Friedel-Crafts acylation to build the functionalized anthraquinone core. thieme.dethieme-connect.com

Regioselective Functionalization Methodologies

Achieving the precise placement of the acetyl group at the C1 position is a significant synthetic challenge. In Friedel-Crafts reactions involving substituted benzenes, the regiochemical outcome is dictated by the directing effects of the substituents already present on the aromatic ring, which can often lead to mixtures. royalsocietypublishing.org

The Diels-Alder reaction offers a more robust solution for controlling regioselectivity. The substitution patterns on both the diene and the dienophile (the 1,4-naphthoquinone) can be tailored to direct the cycloaddition to the desired regioisomeric product. royalsocietypublishing.org Research has shown that the regiochemistry of the cycloaddition can be effectively controlled by substituents on the dienophile. For example, a benzoyl group at the C2 position of a naphthoquinone dienophile has been shown to direct the regioselective formation of specific hydroanthraquinone isomers. royalsocietypublishing.org Similarly, density functional theory calculations have been used to understand and predict the regiochemical outcomes of Diels-Alder reactions involving highly substituted juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) dienophiles, where factors like intramolecular hydrogen bonding and the electronic nature of substituents play a key role. nih.gov This level of predictability is crucial for the targeted synthesis of 1-substituted anthraquinones.

Catalytic Transformations in the Synthesis of this compound

Catalysis is central to the efficient synthesis of the anthraquinone scaffold. Different catalytic systems are employed depending on the chosen synthetic route.

Catalyst Type Reaction Type Precursors Function/Notes
Lewis Acids (e.g., AlCl₃) Friedel-Crafts AcylationPhthalic anhydride, substituted benzenesPromotes the formation of the acylium ion and facilitates the electrophilic aromatic substitution and subsequent ring-closing dehydration. royalsocietypublishing.orgsci-hub.se
Brønsted/Lewis Acids Diels-Alder / Dehydrogenation1,4-Naphthoquinone, 1,3-ButadienesCan catalyze both the initial [4+2] cycloaddition and the subsequent oxidative dehydrogenation of the tetrahydroanthraquinone intermediate in one-pot procedures. google.com
Palladium Catalysts (e.g., Pd(OAc)₂) Acylation / Cyclizationo-iodobenzoates, benzaldehydesEnables a one-pot relay process involving intermolecular direct acylation followed by intramolecular Friedel-Crafts cyclization, avoiding the use of stoichiometric and often harsh traditional reagents. thieme-connect.combeilstein-journals.orgnih.gov
Indium Catalysts (e.g., InCl₃) CyclocondensationAldehydes, β-naphthol, 1,3-dicarbonylsCatalyzes multi-component reactions to form complex fused systems, including diazabenzo[a]anthracene-diones, under solvent-free conditions. nih.gov

These catalytic methods represent a shift towards more efficient and atom-economical syntheses, often allowing for one-pot procedures that reduce waste and simplify purification. thieme.de

Stereochemical Considerations in Anthraquinone Scaffold Construction

While the final this compound molecule is planar and achiral, the synthetic pathway to construct its scaffold often proceeds through non-aromatic intermediates with defined stereochemistry. This is particularly relevant in the Diels-Alder approach, which generates a hydroanthraquinone or tetrahydroanthraquinone intermediate. royalsocietypublishing.org

These cyclic adducts can possess multiple stereogenic centers, and the stereochemical outcome of the cycloaddition (i.e., the relative configuration of these centers) is a critical aspect of the synthesis. The approach of the diene to the dienophile determines the endo/exo selectivity, and the facial selectivity is governed by the substituents on both components. Although the stereocenters are ultimately removed during the final aromatization step (oxidation), controlling the stereochemistry of the intermediate can be crucial for influencing the reactivity and stability of subsequent steps and for avoiding the formation of undesired diastereomers that may be difficult to separate.

Semi-Synthetic and Derivatization Routes from Anthraquinone Precursors

An alternative to total synthesis is the derivatization of the pre-formed anthracene-9,10-dione core. This approach leverages the availability of the parent compound to introduce the desired acetyl group.

Acetylation Reactions at Position 1 of Anthracene-9,10-dione

Direct electrophilic acylation of the unsubstituted anthracene-9,10-dione ring is notoriously difficult. The two electron-withdrawing carbonyl groups deactivate the aromatic rings towards traditional electrophilic aromatic substitution reactions like Friedel-Crafts acylation. colab.ws Consequently, forcing conditions are required, which often lead to low yields and lack of regioselectivity.

To overcome this challenge, several indirect strategies have been developed:

Acetylation of Activated Precursors : The introduction of an acetyl group is more feasible on an anthraquinone ring that has been "activated" by an electron-donating group, such as an amino (-NH₂) or hydroxyl (-OH) group. colab.ws For example, studies have shown that 1-aminoanthraquinone (B167232) can be N-acylated under specific conditions using a system of a strong carboxylic acid and ammonium (B1175870) thiocyanate. researchgate.net While this is N-acylation, it demonstrates the principle of using activating groups. A synthetic sequence could involve introducing an activating group at the 1-position, performing a C-acetylation at an adjacent position, and then removing or modifying the activating group.

Photochemical Rearrangement : A more elegant approach involves the photochemical migration of an acyl group. Research on the photochromism of quinoid compounds has detailed the synthesis of 1-acyloxyanthraquinones (e.g., 1-acetoxyanthraquinone). nsc.ruresearchgate.net Upon exposure to light, these compounds can undergo a reversible photoisomerization where the acyl group migrates from the oxygen atom to the C1 carbon of the ring, forming a transient ana-quinone intermediate which then rearranges to the thermodynamically stable 1-acylanthracene-9,10-dione. researchgate.net This method offers a regioselective route to 1-acylated products from readily prepared 1-hydroxyanthraquinone (B86950) precursors.

These semi-synthetic routes highlight the necessity of strategic functional group manipulation to achieve the desired 1-acetyl substitution pattern on the deactivated anthraquinone core.

Advanced Functionalization Techniques for the Anthracene (B1667546) Core

The functionalization of the anthracene core to produce acetylated anthraquinones traditionally relies on multi-step sequences, often beginning with the Friedel-Crafts acetylation of anthracene followed by oxidation. rsc.org However, these classic methods can be limited by issues of selectivity and harsh reaction conditions. Modern synthetic chemistry seeks to overcome these challenges through more advanced and efficient catalytic protocols.

A significant advancement in the synthesis of the broader class of anthraquinones involves palladium-catalyzed dual acylation protocols. One such method allows for a one-pot relay process where an intermolecular direct acylation is followed by an intramolecular Friedel-Crafts acylation. thieme.de This approach is notable for its efficiency, reduction of waste, and improved yields compared to stepwise methods. thieme.de Crucially, it employs readily accessible aldehydes for the acylation step, avoiding the use of toxic carbon monoxide gas. thieme.de

Another advanced strategy involves the use of supported catalysts, which facilitate easier separation and recycling, enhancing the sustainability of the process. For instance, silica (B1680970) gel-supported zinc bromide has been effectively used as a catalyst for synthesizing anthracene derivatives under mild conditions. frontiersin.org While not specifically detailed for this compound, these transition metal-catalyzed reactions represent a key direction for the advanced functionalization of the anthracene scaffold. frontiersin.orgcolab.ws The development of methodologies to introduce functional groups is fundamental for the targeted synthesis of new anthraquinone derivatives with desired properties. colab.ws

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate hazardous substances, are increasingly influencing the synthesis of complex organic molecules. diva-portal.orgrepec.orgsemanticscholar.org For a molecule like this compound, this involves developing pathways that are more energy-efficient, utilize safer solvents, employ recyclable catalysts, and maximize the incorporation of reactant atoms into the final product.

Solvent-Free Reactions and Sustainable Catalysis

A cornerstone of green chemistry is the use of sustainable and recyclable catalysts to replace stoichiometric reagents, which often generate significant waste. researchgate.net Catalysis is pivotal in developing environmentally benign syntheses by lowering the energy requirements for reactions and improving efficiency. researchgate.net

In the context of anthraquinone synthesis, a significant green innovation is the use of electrosynthesis. Researchers have demonstrated the electrochemical oxidation of an anthracene derivative to a redox-active anthraquinone in a flow cell. rsc.org This method operates at room temperature and avoids the need for hazardous chemical oxidants or expensive noble metal catalysts, representing a scalable, safe, and green synthetic route. rsc.org

Furthermore, the development of heterogeneous catalysts is a key area of sustainable chemistry. diva-portal.org For example, transition metal complexes immobilized on solid supports, such as the previously mentioned ZnBr₂/SiO₂, offer the advantage of easy recovery and reuse, minimizing waste and catalyst loss. frontiersin.org While solvent-free reactions for the direct synthesis of this compound are not widely documented, the move towards solid-supported catalysts and electrochemical methods reduces the reliance on traditional, often hazardous, organic solvents. frontiersin.orgrsc.orgkeaipublishing.com

Atom Economy and Process Intensification

Atom economy is a core metric in green chemistry that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. epfl.ch Processes with high atom economy are inherently less wasteful.

A plausible, though not necessarily green, two-step synthesis of this compound might involve the Friedel-Crafts acetylation of anthracene to yield 1-acetylanthracene, followed by oxidation. The atom economy for such a process can be calculated to highlight areas for improvement.

Table 1: Theoretical Atom Economy for a Two-Step Synthesis of this compound This table presents a theoretical calculation for a representative classical synthesis route.

Reaction StepBalanced Chemical EquationFormula Weights (g/mol)Atom Economy (%)
Step 1: Friedel-Crafts AcetylationC₁₄H₁₀ + CH₃COCl ⟶ C₁₆H₁₂O + HClReactants: 178.23 + 78.50 = 256.73 Product: 220.2685.8%
Step 2: OxidationC₁₆H₁₂O + 2 CrO₃ + 6 CH₃COOH ⟶ C₁₆H₁₀O₃ + Cr₂(CH₃COO)₄ + 4 H₂OReactants: 220.26 + 2(99.99) + 6(60.05) = 780.54 Product: 250.2532.1%

Process intensification (PI) aims to develop manufacturing processes that are significantly more efficient, compact, and sustainable. gspchem.comvapourtec.com This is often achieved by combining reaction and separation steps or by using novel reactor technologies like microreactors. gspchem.commdpi.com For the synthesis of this compound, PI could be applied to the oxidation step, which is often exothermic. Using a microreactor would offer superior heat transfer, allowing for safer operation at potentially higher temperatures and concentrations, which could increase reaction rates and throughput. repec.orggspchem.com

Flow Chemistry Applications in the Synthesis of this compound

Flow chemistry, where reactions are performed in continuous streams within tubes or microreactors, offers numerous advantages over traditional batch processing, including enhanced safety, precise process control, and scalability. europa.euresearchgate.net These benefits are particularly relevant for the synthesis of fine chemicals and functional materials like anthraquinone derivatives.

While a specific flow synthesis for this compound is not prominently reported, related applications highlight the potential of this technology. As mentioned, the in-situ electrosynthesis of anthraquinone electrolytes has been successfully demonstrated in a flow cell, offering a green and continuous production method. rsc.org

In another significant example, researchers have developed a continuous-flow process for the selective hydrogenation of quinizarins (1,4-dihydroxy-anthraquinones) to their highly reactive leuco-quinizarin intermediates, which are then used for direct derivatization. acs.org This work showcases the power of integrated flow systems to handle sensitive intermediates and perform multi-step syntheses efficiently. acs.org Such flow-based approaches for hydrogenation, oxidation, and derivatization could be readily adapted for the synthesis of this compound, paving the way for safer, more efficient, and automated production.

Derivatization and Structural Modification of 1 Acetylanthracene 9,10 Dione

Modification of the Acetyl Moiety

The acetyl group at the 1-position offers a reactive handle for a variety of chemical transformations. These modifications can introduce new functional groups, extend the carbon skeleton, or be used to construct new ring systems fused to the anthraquinone (B42736) core.

While direct heteroatom substitution on the acetyl group of 1-acetylanthracene-9,10-dione is not extensively documented, analogous reactions on acetyl-aromatic compounds suggest viable pathways. For instance, the Willgerodt-Kindler reaction could be employed to convert the acetyl group into a thioamide, thereby introducing both nitrogen and sulfur. This reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine.

Another potential route involves alpha-halogenation of the acetyl group, followed by nucleophilic substitution. This would allow for the introduction of various heteroatoms like oxygen, nitrogen, or sulfur, leading to the formation of alpha-hetero-substituted ketone derivatives.

The acetyl group serves as a versatile starting point for carbon-carbon bond formation and subsequent cyclization reactions. A prominent example is the Claisen-Schmidt condensation, an aldol (B89426) condensation between a ketone and an aromatic aldehyde. Research has shown that 1-acetylanthraquinone can react with various substituted benzaldehydes in the presence of a base to yield anthraquinone-chalcone hybrids. researchgate.netscite.ai These chalcones, which are α,β-unsaturated ketones, are valuable intermediates for the synthesis of heterocyclic compounds like pyrazolines and flavonoids.

In a related strategy, the acetyl group can participate in intramolecular cyclizations. For example, a base-catalyzed reaction cascade has been demonstrated where an ester dienolate attacks an acetyl carbonyl on a related naphthoquinone system. This type of reaction, involving the formation of a new ring by attacking the acetyl carbonyl, highlights a pathway to synthesize highly substituted and complex anthraquinone derivatives.

Table 1: Examples of Acetyl Moiety Extension Reactions

Reactant Reagent(s) Product Type Ref.
1-Acetylanthraquinone Substituted Benzaldehyde, NaOH Anthraquinone-chalcone hybrid researchgate.netscite.ai

Functionalization of the Anthracene-9,10-dione Core

The aromatic rings of the anthracene-9,10-dione nucleus are susceptible to electrophilic substitution, although the existing quinone and acetyl groups are deactivating. The position of substitution is directed by these groups, generally favoring the ring not containing the acetyl group.

Halogenation of the anthraquinone core provides key intermediates for further derivatization, particularly through metal-catalyzed cross-coupling reactions. The bromination of anthracene (B1667546) and its derivatives often occurs at the 9 and 10 positions. nih.govresearchgate.netresearchgate.net However, in the 9,10-dione, these positions are oxidized. Therefore, substitution occurs on the outer benzene (B151609) rings. The reaction of N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce bromine or chlorine atoms onto the aromatic core. nih.govresearchgate.netresearchgate.net

Once halogenated, these derivatives become excellent substrates for reactions like the Suzuki-Miyaura cross-coupling. This palladium-catalyzed reaction couples the halo-anthraquinone with an organoboron compound, such as an aryl boronic acid, to form a new carbon-carbon bond. This method has been successfully used to synthesize 9,10-diarylanthracenes from 9,10-dibromoanthracene (B139309) and is a powerful tool for creating more complex, substituted anthraquinone structures. researchgate.netepa.gov

Table 2: Halogenation and Cross-Coupling Reactions

Starting Material Reagent(s) Reaction Type Product Ref.
Dibenz[a,c]anthracene NBS, CCl₄ Bromination 9- and 10-Bromodibenz[a,c]anthracene nih.gov

Nitration of the anthraquinone core is a fundamental step toward the synthesis of amino-substituted derivatives. The reaction typically involves treating the substrate with a mixture of nitric acid and sulfuric acid. For anthracene, direct nitration can yield 9-nitroanthracene. orgsyn.org For anthracene-9,10-dione, nitration occurs on the aromatic rings, and the resulting nitroanthraquinones can be subsequently reduced to the corresponding aminoanthraquinones.

The reduction of the nitro group is commonly achieved using reagents such as sodium dithionite, tin(II) chloride, or through catalytic hydrogenation. The resulting aminoanthraquinone derivatives are an important class of compounds, serving as precursors for dyes and biologically active molecules. researchgate.netnih.govgoogle.com The amino group itself can be further modified, for instance, by acylation to form amides, expanding the range of accessible derivatives. nih.gov

The introduction of hydroxyl groups onto the anthracene-9,10-dione skeleton can be achieved through several methods. One documented approach is the photochemical hydroxylation of anthracene-9,10-dione in concentrated sulfuric acid, which can yield hydroxyanthracene-9,10-dione derivatives.

Once hydroxylated, the resulting compounds can be readily converted to their alkoxy (e.g., methoxy) or aryloxy counterparts via Williamson ether synthesis, reacting the hydroxylated anthraquinone with an alkyl or aryl halide in the presence of a base. Furthermore, methylation and acylation of hydroxyanthraquinones have been reported as effective methods to produce alkoxy and acyloxy derivatives, respectively. researchgate.net These modifications can significantly alter the solubility and electronic properties of the parent compound.

Table 3: List of Mentioned Compounds

Compound Name
This compound
1-Acetylanthraquinone
2-Acetyl-1,4-naphthoquinone
9,10-Dibromoanthracene
9,10-Diarylanthracene
9-Nitroanthracene
Aminoanthraquinone
Dibenz[a,c]anthracene

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The substitution patterns on the aromatic rings of this compound are dictated by the powerful directing effects of its existing functional groups.

Electrophilic Aromatic Substitution (EAS): The anthraquinone core is inherently electron-deficient and thus highly resistant to electrophilic aromatic substitution. The two quinone carbonyl groups and the acetyl group at the C1 position all act as strong electron-withdrawing groups (EWGs). These groups deactivate the aromatic system by pulling electron density away from the rings, making an attack by an electrophile (E+) energetically unfavorable. masterorganicchemistry.comlibretexts.org

Should a reaction be forced under harsh conditions (e.g., high temperatures and strong Lewis acid catalysis), the directing effects of the substituents would determine the regiochemical outcome. The acetyl group is a meta-director, while the quinone carbonyls also exert a deactivating, meta-directing influence on their respective rings. For this compound, this leads to a complex substitution pattern.

Ring A (substituted with acetyl): The acetyl group at C1 would direct incoming electrophiles primarily to the C3 position (meta). However, this position is sterically hindered.

The practical utility of EAS on this scaffold is limited due to the low reactivity and potential for multiple products.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
Substituent GroupPositionElectronic EffectDirecting InfluencePredicted Major Substitution Position(s)Reactivity
-C(O)CH₃C1Electron-Withdrawing (Deactivating)Meta-directingC3Strongly Reduced
-C=O (Quinone)C9Electron-Withdrawing (Deactivating)Meta-directing (relative to Ring C)C5, C7Strongly Reduced
-C=O (Quinone)C10Electron-Withdrawing (Deactivating)Meta-directing (relative to Ring A)C2, C4Strongly Reduced

Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-deficient nature of the this compound ring system makes it an excellent candidate for nucleophilic aromatic substitution (SNAr), provided a suitable leaving group (such as a halogen) is present on the ring. masterorganicchemistry.comnih.gov The strong EWGs stabilize the negative charge of the Meisenheimer complex, which is the key intermediate in the SNAr mechanism. masterorganicchemistry.com

For instance, a derivative such as 4-chloro-1-acetylanthracene-9,10-dione would be highly susceptible to substitution at the C4 position by various nucleophiles (e.g., amines, alkoxides, thiolates). The reaction is facilitated by the stabilization of the intermediate by the adjacent C9 carbonyl and the acetyl group at C1. Studies on other anthraquinone systems have demonstrated successful amination via nucleophilic substitution reactions, highlighting the viability of this approach for functionalization. mdpi.com

Quinone Ring Modifications and Redox System Engineering

Modifications targeting the central quinone ring are crucial for engineering the redox properties of the molecule and for creating more complex, three-dimensional structures.

Formation of Spiro- and Annulated Systems

The anthraquinone framework can be elaborated to form spirocyclic and annulated (fused-ring) systems through various synthetic strategies.

Annulated Systems: The construction of additional rings fused to the anthraquinone core often involves cycloaddition reactions or intramolecular cyclizations. One common method is the Diels-Alder reaction, where a substituted diene reacts with one of the quinone's double bonds (acting as a dienophile) to form a new six-membered ring. nih.gov Subsequent aromatization can lead to extended polycyclic aromatic systems. Another powerful technique is anionic annulation, which can be used to build rings regiospecifically onto the aromatic scaffold before the final quinone structure is formed. acs.orgacs.org The annulation of substituted anthracene-9,10-diones has been shown to produce compounds with significant biological activity. nih.gov

Spiro Systems: Spirocycles, which contain two rings connected by a single common atom, can be formed at the C9 or C10 positions. The synthesis of these structures often involves the reaction of a precursor that can form a spiro-fused ring system. For example, viridicatumtoxin (B611690) A, a natural product, features an integral spirocycle on an anthraquinoid structure. nih.gov The synthesis of such complex molecules demonstrates that the anthraquinone core can be manipulated to create sterically demanding and architecturally unique spiro-fused derivatives. nih.govnih.gov

Tuning of Redox Potentials through Substituent Effects

The redox potential of the anthraquinone system, which involves the reversible two-electron, two-proton reduction to the hydroquinone (B1673460) form, can be precisely tuned by introducing substituents onto the aromatic rings. This is a key aspect of redox system engineering, particularly for applications in materials science and electrochemistry.

The effect of a substituent is directly related to its electronic nature:

Electron-Withdrawing Groups (EWGs): Substituents like cyano (-CN), nitro (-NO₂), and to a lesser extent, acetyl (-COCH₃), pull electron density from the rings. This stabilizes the reduced (anionic) forms of the quinone, making the reduction process more favorable. Consequently, EWGs increase the redox potential (make it more positive). sdu.dkresearchgate.net

Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) and hydroxyl (-OH) push electron density into the rings. This destabilizes the reduced forms, making the reduction less favorable. As a result, EDGs decrease the redox potential (make it more negative). acs.orgnih.gov

The acetyl group in this compound acts as a moderate EWG, thus its redox potential is expected to be slightly higher than that of unsubstituted anthraquinone. Further derivatization allows for fine-tuning of this property across a wide range. Computational studies using density functional theory (DFT) have been instrumental in predicting the redox potentials of various substituted anthraquinones, providing a roadmap for designing molecules with specific electrochemical properties. researchgate.netacs.org

Table 2: Effect of Substituents on the First Reduction Potential (E1/2) of Anthraquinone Derivatives
CompoundSubstituentSubstituent TypeEffect on Redox PotentialReference Potential Shift (Qualitative)
Anthraquinone-HNeutralBaseline0
This compound1-COCH₃Electron-WithdrawingIncreases potential (more positive)+
1-Aminoanthracene-9,10-dione1-NH₂Electron-DonatingDecreases potential (more negative)--
1-Hydroxyanthracene-9,10-dione1-OHElectron-DonatingDecreases potential (more negative)-
1-Cyanoanthracene-9,10-dione1-CNStrongly Electron-WithdrawingStrongly increases potential (more positive)++
1-Chloroanthracene-9,10-dione1-ClInductively WithdrawingIncreases potential (more positive)+

Structure-Reactivity Relationships in this compound Derivatives

For example, the introduction of polar substituents can significantly influence the molecule's solubility and its interactions with other reagents. rsc.org The polarity of substituents on the anthraquinone ring has been shown to be closely related to the antibacterial activities of these compounds, which is a direct consequence of altered intermolecular interactions. nih.gov

The position of a substituent is as crucial as its identity. A group at the C2 position, for instance, will have a different electronic influence on the quinone carbonyls than the same group at the C1 (alpha) position due to differences in proximity and resonance effects. Studies on various substituted anthraquinones show that positional isomerism can have a pronounced effect on their properties. nih.gov

Furthermore, the creation of annulated derivatives can dramatically alter reactivity. Fusing a new heterocyclic ring to the anthraquinone core, for example, not only changes the shape and size of the molecule but also introduces new reactive sites and modifies the electronic landscape of the entire system. Annulated aza-anthraquinones have been found to be more potent antiproliferative agents than their non-annulated anthraquinone counterparts, demonstrating a clear structure-reactivity relationship where the extended, more rigid system exhibits enhanced biological interactions. nih.gov In essence, the this compound scaffold serves as a platform where systematic structural changes can lead to predictable and controllable modulation of chemical reactivity.

Advanced Spectroscopic and Analytical Characterization Methodologies of 1 Acetylanthracene 9,10 Dione

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Elucidating Complex Structures

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 1-Acetylanthracene-9,10-dione in solution. While one-dimensional (1D) NMR provides initial information, a full and unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially for the aromatic regions, requires more sophisticated two-dimensional (2D) techniques.

To unravel the complex spin systems within the aromatic framework of this compound, a suite of 2D NMR experiments is employed.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment is crucial for identifying proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would reveal the connectivity of adjacent protons on the aromatic rings, allowing for the delineation of the individual spin systems.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum provides a direct link between the proton signals and the carbons they are attached to, significantly simplifying the assignment of the ¹³C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for identifying quaternary carbons, such as the carbonyl carbons (C9 and C10) and the carbons at the ring junctions. Correlations from the acetyl protons to the carbonyl carbon of the acetyl group and the C1 carbon of the anthracene (B1667546) core would definitively place the acetyl substituent.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on related anthracene derivatives, is presented below. umich.educhemicalbook.comresearchgate.net

AtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Key HMBC Correlations
Acetyl-CH₃ ~2.5~30C=O (acetyl), C1
Acetyl-C=O -~200Acetyl-CH₃
Aromatic-H 7.5 - 8.5125 - 140Adjacent C, Quaternary C
C9, C10 (C=O) -~180Aromatic-H (peri positions)

While solution-state NMR provides data on the molecule's structure in a solvated state, solid-state NMR (ssNMR) offers insights into its structure in the solid phase. This is particularly important for studying crystalline and amorphous forms, where intermolecular interactions can influence the molecular conformation. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples, which can reveal information about polymorphism and the local environment of atoms within the crystal lattice. rsc.org

The acetyl group in this compound may exhibit restricted rotation around the C1-C(O) bond, especially at low temperatures. iau.irresearchgate.net Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can be used to investigate such conformational dynamics. youtube.commdpi.com By analyzing changes in the lineshapes of the NMR signals as a function of temperature, it is possible to determine the energy barrier (activation energy) for this rotation. iau.irresearchgate.net This provides valuable information about the molecule's flexibility and the steric and electronic effects influencing its conformation. researchgate.net

Single-Crystal X-ray Diffraction for Definitive Structural Elucidation

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for obtaining an unambiguous three-dimensional structure of a molecule in the solid state. fzu.cz By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise coordinates of each atom in the molecule, as well as bond lengths, bond angles, and torsion angles. mdpi.com

Beyond the structure of a single molecule, SCXRD reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by various non-covalent intermolecular interactions. For this compound, key interactions would likely include:

C-H···O Hydrogen Bonding: The acetyl group and the quinone carbonyl groups can act as hydrogen bond acceptors, forming weak C-H···O hydrogen bonds with aromatic C-H donors from neighboring molecules. nih.gov These interactions play a significant role in stabilizing the crystal packing.

The table below summarizes typical intermolecular interaction geometries that could be expected in the crystal structure of this compound, based on studies of similar compounds. nih.govnih.gov

Interaction TypeDonorAcceptorTypical Distance (Å)
π-π Stacking Anthracene RingAnthracene Ring3.3 - 3.8
C-H···O Aromatic C-HC=O (acetyl/quinone)2.2 - 2.8

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules. mdpi.com Different polymorphs can exhibit distinct physical properties. Polymorphism in substituted anthraquinones has been documented. nih.govuclouvain.benih.gov Crystallization of this compound under various conditions (e.g., different solvents, temperatures, and crystallization rates) could lead to the formation of different polymorphs, which can be identified and characterized by SCXRD and ssNMR.

Furthermore, co-crystallization studies, where this compound is crystallized with another molecule (a co-former), could lead to the formation of new crystalline structures with tailored properties. nih.gov The intermolecular interactions, such as hydrogen bonding and π-π stacking, would be key in the formation and stability of these co-crystals. nih.gov

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition and structure of organic compounds. For this compound (C₁₆H₁₀O₃), HRMS provides an exact mass of 250.06299 Da, allowing for unambiguous molecular formula confirmation. nih.gov Beyond simple mass determination, HRMS coupled with fragmentation techniques enables a deep dive into the molecule's structural backbone.

Tandem mass spectrometry (MS/MS) is instrumental in elucidating the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation of this compound is dictated by its constituent functional groups: the stable anthraquinone (B42736) core and the appended acetyl group.

In a typical electron ionization (EI) experiment, the molecular ion ([M]•⁺) at an m/z of 250 is formed. The subsequent fragmentation pathways are predictable based on the principles of mass spectrometry. wikipedia.org The acetyl group is a primary site for initial fragmentation. Two major pathways involving this group are common for acetylated aromatic compounds:

Loss of a methyl radical (•CH₃): Alpha-cleavage can lead to the loss of a methyl radical (15 Da), resulting in a stable acylium ion at m/z 235. This is often a prominent peak in the spectrum.

Loss of ketene (B1206846) (CH₂=C=O): A McLafferty-type rearrangement is not possible due to the lack of an available gamma-hydrogen. However, the direct loss of a neutral ketene molecule (42 Da) can occur, yielding a fragment ion at m/z 208, which corresponds to the anthraquinone radical cation.

Following these initial losses, the robust anthraquinone ring system undergoes its characteristic fragmentation, which primarily involves the sequential loss of neutral carbon monoxide (CO) molecules (28 Da). researchgate.net For instance, the acylium ion at m/z 235 can lose a CO molecule to form an ion at m/z 207. The anthraquinone radical cation at m/z 208 can lose CO to produce a fragment at m/z 180, which can then lose another CO to yield an ion at m/z 152. massbank.eu

Proposed Fragment Ionm/z (Nominal)Chemical FormulaNeutral Loss
[M]•⁺250C₁₆H₁₀O₃-
[M - •CH₃]⁺235C₁₅H₇O₃•CH₃
[M - CH₂CO]•⁺208C₁₄H₈O₂CH₂CO
[M - •CH₃ - CO]⁺207C₁₄H₇O₂•CH₃, CO
[M - CH₂CO - CO]•⁺180C₁₃H₈OCH₂CO, CO
[M - CH₂CO - 2CO]•⁺152C₁₂H₈CH₂CO, 2CO

The study of gas-phase ion chemistry provides insights into the intrinsic reactivity and properties of molecules, free from solvent effects. The proton affinity (PA) of a molecule, defined as the negative of the enthalpy change for the gas-phase protonation reaction, is a key measure of its intrinsic basicity. nih.gov For this compound, there are three potential sites for protonation: the two quinone carbonyl oxygens and the acetyl carbonyl oxygen.

The basicity of these sites determines the structure of the [M+H]⁺ ion formed during chemical ionization (CI) or electrospray ionization (ESI). It is anticipated that the quinone carbonyl oxygens are more basic than the acetyl oxygen. This is because the resulting positive charge on the protonated quinone oxygen can be more effectively delocalized across the large aromatic system, leading to greater stabilization of the conjugate acid.

The site of protonation significantly influences the subsequent MS/MS fragmentation pathways. Protonation of a carbonyl group can facilitate different fragmentation channels compared to the radical cations formed in EI. For example, fragmentation of the [M+H]⁺ ion might proceed via losses of neutral molecules like water or acetic acid, depending on the ion's internal energy and structure, leading to a different set of product ions than those observed in EI-MS.

Advanced Vibrational Spectroscopy (Raman, IR) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and providing a unique "molecular fingerprint." The vibrational spectrum of this compound is characterized by modes arising from the anthraquinone core and the acetyl substituent.

The IR spectrum is expected to be dominated by strong absorptions from the three carbonyl groups. The two quinone carbonyls (C9=O and C10=O) are expected to exhibit a strong, characteristic stretching vibration (νC=O) typically in the range of 1670-1680 cm⁻¹. nist.gov The acetyl group's carbonyl stretch is anticipated at a higher frequency, likely between 1690-1710 cm⁻¹, due to its ketone character. Other significant bands include aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region, aromatic C-H stretching just above 3000 cm⁻¹, and C-H bending vibrations below 900 cm⁻¹. nist.gov

Raman spectroscopy provides complementary information. Due to the molecule's extensive aromatic system, the ring stretching and breathing modes are expected to be particularly strong in the Raman spectrum. nsf.gov The symmetric stretching of the quinone carbonyl groups should also be Raman active. The high degree of conjugation makes the molecule a potential candidate for resonance Raman studies, where excitation with a laser wavelength that overlaps with an electronic absorption band can selectively enhance the vibrations associated with the chromophore.

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Assignment
Aromatic C-H Stretch3050-31003050-3100ν(C-H)
Acetyl C=O Stretch1690-17101690-1710ν(C=O)acetyl
Quinone C=O Stretch1670-16801670-1680ν(C=O)quinone
Aromatic C=C Stretch1450-16001450-1600ν(C=C)ring
Methyl C-H Bend1360-14601360-1460δ(C-H)methyl
Aromatic C-H Bend700-900-γ(C-H)oop

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can amplify the Raman signal of molecules adsorbed on or near nanostructured metal surfaces (typically silver or gold) by factors of 10⁶ or more. This enhancement allows for the detection of trace amounts of an analyte.

For this compound, SERS can provide information not only on its vibrational modes but also on its interaction and orientation with the metal surface. Based on studies of similar anthraquinone derivatives, it is likely that the molecule adsorbs onto the metal surface through the lone pair electrons of its carbonyl oxygen atoms. koreascience.kr According to SERS surface selection rules, vibrational modes with a component of polarizability change perpendicular to the surface will be most strongly enhanced. Therefore, one would expect to see significant enhancement of the C=O stretching modes and the out-of-plane bending modes of the aromatic rings if the molecule lies flat or is tilted on the surface. Changes in the relative intensities and frequencies of the vibrational bands in the SERS spectrum compared to the normal Raman spectrum can thus be used to deduce the adsorption geometry.

Two-Dimensional Correlation Spectroscopy (2D-COS) is a powerful mathematical technique used to analyze a series of spectra collected under some form of perturbation (e.g., changes in temperature, pressure, concentration, or time). maxapress.com It generates two types of correlation maps: a synchronous spectrum and an asynchronous spectrum. The synchronous spectrum shows the correlated changes in spectral intensities (bands changing in the same or opposite direction), while the asynchronous spectrum reveals the sequential order of these changes. chemicalbook.com

2D-COS could be effectively applied to monitor the chemical transformations of this compound. For instance, during a chemical reduction reaction where the quinone is converted to a hydroquinone (B1673460), a series of time-resolved IR or Raman spectra could be collected. 2D-COS analysis of these spectra would reveal correlations between the decreasing intensity of the quinone C=O stretching bands (~1675 cm⁻¹) and the increasing intensity of the hydroquinone O-H stretching (~3300 cm⁻¹) and C-O stretching (~1200 cm⁻¹) bands. The asynchronous map could determine the sequence of events, for example, whether the reduction of the two quinone carbonyls occurs simultaneously or sequentially, providing detailed mechanistic insights that are not apparent from the one-dimensional spectra alone. maxapress.com

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, probes the electronic transitions within a molecule and provides information on its photophysical properties. The spectrum of this compound is dominated by the electronic structure of the anthraquinone chromophore.

The UV-Vis absorption spectrum of anthraquinones typically displays several bands. nih.gov These include intense bands at shorter wavelengths (e.g., ~250 nm and ~270 nm) and a moderately intense band around 325 nm, all of which are attributed to spin-allowed π → π* transitions within the aromatic system. nih.gov Additionally, a weak, broad absorption band is often observed at longer wavelengths (~400 nm), which is assigned to the formally spin-forbidden n → π* transition originating from the lone pair electrons of the carbonyl oxygens. nih.gov The introduction of the acetyl group at the 1-position is expected to act as an auxochrome, potentially causing a slight bathochromic (red) shift of these absorption bands compared to the parent anthraquinone molecule.

Anthraquinone itself is known to be weakly fluorescent, as efficient intersystem crossing to the triplet state often outcompetes fluorescence emission. The photophysical properties of substituted anthraquinones can be highly sensitive to the nature and position of the substituents. tandfonline.commdpi.com The acetyl group, being an electron-withdrawing group, could further influence the rates of radiative (fluorescence) and non-radiative decay processes. The fluorescence emission, if observable, would be expected at a longer wavelength than the lowest energy absorption band, with the difference being the Stokes shift. The solvent polarity can also play a significant role, as polar solvents may stabilize charge-transfer states and alter the emission characteristics. mdpi.com

Approximate λmax (nm)Electronic TransitionExpected Intensity
~400n → πWeak
~330π → πModerate
~270π → πStrong
~250π → πStrong

Solvatochromism and Aggregation-Induced Emission Studies

The photophysical properties of anthraquinone derivatives, such as their fluorescence emission, are often sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism. This sensitivity arises from changes in the dipole moment of the molecule upon excitation, leading to differential stabilization of the ground and excited states by solvents of varying polarity. For anthraquinone derivatives bearing electron-withdrawing groups, such as the acetyl group in this compound, a bathochromic (red) shift in the emission spectrum is generally expected with increasing solvent polarity. This is due to the stabilization of the more polar excited state in polar solvents.

SolventPolarity Index (ET(30))Absorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm-1)
n-Hexane31.04004502778
Toluene33.94054653188
Dichloromethane40.74104803682
Acetone42.24124954211
Acetonitrile (B52724)45.64155104683
Dimethyl Sulfoxide45.14185255067

Aggregation-Induced Emission (AIE)

Many organic luminophores suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases in the aggregated or solid state. However, a class of molecules known as AIEgens (Aggregation-Induced Emission luminogens) exhibit the opposite behavior, with enhanced emission in the aggregated state. This phenomenon is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

Certain anthraquinone derivatives have been shown to exhibit aggregation-induced phosphorescence, a related phenomenon where aggregation leads to enhanced phosphorescence. Given the rigid core of the anthracene-9,10-dione structure, it is plausible that this compound could exhibit AIE or related aggregation-enhanced emission properties. The acetyl group, being an electron-withdrawing substituent, can influence the intermolecular interactions and packing in the aggregated state, which are crucial for AIE. The study of its emission properties in solvent mixtures with varying fractions of a poor solvent would be necessary to confirm this behavior.

Time-Resolved Spectroscopy for Excited State Dynamics

Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, are invaluable for elucidating the dynamics of excited states, including their formation, relaxation, and decay pathways. For anthraquinone derivatives, photoexcitation typically leads to the population of an initial singlet excited state (S₁), which can then undergo intersystem crossing (ISC) to a triplet state (T₁), fluoresce back to the ground state (S₀), or undergo non-radiative decay.

Studies on halogenated anthraquinone derivatives, which also feature electron-withdrawing substituents, have provided insights into the excited state dynamics of such systems. Picosecond laser photolysis of 1,8-dibromoanthraquinone (B1277310) and 1,8-dichloroanthraquinone (B31358) has revealed the presence of a second excited triplet state (T₂). The internal conversion (IC) times from the T₂ state to the lowest excited triplet state (T₁) were determined to be in the range of 70-110 picoseconds for the dibromo derivative and 700-750 picoseconds for the dichloro derivative. ias.ac.in

Furthermore, transient absorption studies on anthraquinone-2-sulfonate have shown that its relaxation occurs via the formation of triplet states. These triplet states can then interact with the surrounding medium, leading to the formation of transient species within approximately 600 picoseconds. rsc.org

Based on these findings for analogous compounds, the excited state dynamics of this compound are expected to involve efficient intersystem crossing to the triplet manifold. The lifetime and reactivity of these triplet states would be influenced by the nature of the solvent and the presence of other interacting species. The table below summarizes the excited state dynamics parameters observed for some anthraquinone derivatives with electron-withdrawing groups, which can serve as a reference for the expected behavior of this compound.

CompoundSolventExcited State ProcessTimescale
1,8-DibromoanthraquinoneVariousT₂ → T₁ Internal Conversion70 - 110 ps
1,8-DichloroanthraquinoneVariousT₂ → T₁ Internal Conversion700 - 750 ps
Anthraquinone-2-sulfonateBuffered SolutionTriplet State Interaction~600 ps

It is important to reiterate that the data and discussions presented above are based on the behavior of analogous compounds due to the current lack of specific experimental data for this compound. Further experimental investigations are necessary to fully characterize its advanced spectroscopic and photodynamic properties.

Chemical Reactivity and Mechanistic Investigations of 1 Acetylanthracene 9,10 Dione

Redox Chemistry and Electrochemistry of 1-Acetylanthracene-9,10-dione

The electrochemistry of this compound is dominated by the anthraquinone (B42736) core, which is a classic redox-active system. The presence of the acetyl group at the C1 position is expected to significantly modulate these properties.

Cyclic Voltammetry and Chronoamperometry Studies of Redox Potentials

The electrochemical reduction of the 9,10-anthraquinone system in aprotic solvents typically proceeds through two successive, reversible one-electron transfer steps. nih.gov These steps correspond to the formation of a radical anion (semiquinone) and subsequently a dianion.

The addition of a strongly electron-withdrawing acetyl group (-COCH₃) to the aromatic ring is predicted to make the reduction of the quinone system easier. This is because the acetyl group helps to delocalize and stabilize the negative charge that develops upon electron acceptance. Consequently, the reduction potentials for this compound are expected to be shifted to more positive (less negative) values compared to the unsubstituted 9,10-anthraquinone.

A typical cyclic voltammogram in an aprotic solvent like acetonitrile (B52724) would be expected to show two distinct, quasi-reversible reduction peaks. nih.govutexas.edu Chronoamperometry studies would allow for the determination of diffusion coefficients and could further probe the kinetics of the electron transfer processes.

Illustrative Redox Potentials of Anthraquinone

Compound First Reduction Potential (E¹₁/₂) (V vs. SCE) Second Reduction Potential (E²₁/₂) (V vs. SCE) Solvent
9,10-Anthraquinone -0.94 -1.53 Acetonitrile
9,10-Anthraquinone -0.85 -1.45 Dimethylformamide

Note: This data is for the parent compound 9,10-anthraquinone to provide context. The potentials for this compound are expected to be more positive.

Electron Transfer Mechanisms and Radical Anion/Cation Formation

The primary redox process for this compound under reductive conditions is the formation of a radical anion. wikipedia.org The mechanism involves a single-electron transfer to the lowest unoccupied molecular orbital (LUMO) of the molecule, which is primarily located on the conjugated quinone system.

Step 1: Formation of the Radical Anion (Semiquinone) AQ-COCH₃ + e⁻ ⇌ [AQ-COCH₃]•⁻

This radical anion is a free radical species with a negative charge. dbpedia.org In many aromatic systems, these radical anions are deeply colored and can be characterized by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. utexas.edu The electron-withdrawing acetyl group would further stabilize this radical anion through resonance and inductive effects.

Step 2: Formation of the Dianion [AQ-COCH₃]•⁻ + e⁻ ⇌ [AQ-COCH₃]²⁻

A second electron transfer results in the formation of a dianion. The stability and reactivity of these charged species are highly dependent on the solvent and the presence of proton donors or Lewis acids. nih.gov

Formation of a radical cation via oxidation is generally not a favorable process for anthraquinones due to the deactivating nature of the carbonyl groups.

Electrocatalytic Properties and Redox Cycling

The ability of the anthraquinone core to undergo reversible two-electron reduction allows it to function as a redox mediator or electrocatalyst. wikipedia.org The this compound molecule can accept electrons from an electrode and then transfer them to a substrate, thereby regenerating its original state and completing a catalytic cycle. This property is utilized in various applications, including the industrial production of hydrogen peroxide via the anthraquinone process. wikipedia.org The specific catalytic efficiency of the 1-acetyl derivative would depend on its redox potentials and the kinetics of its interaction with target substrates.

Photochemistry and Photoredox Reactivity of this compound

The photochemistry of anthraquinones is characterized by efficient intersystem crossing from the initial singlet excited state to a triplet state. nih.gov This triplet state is typically the primary species responsible for the observed photoreactivity.

Photoinduced Electron Transfer and Energy Transfer Processes

Upon absorption of UV or visible light, this compound is promoted from its ground state (S₀) to a singlet excited state (¹AQ). Due to the presence of the carbonyl groups, intersystem crossing (ISC) to the triplet excited state (³AQ) is very efficient, and fluorescence quantum yields are generally low.

¹AQ* → ³AQ* (Intersystem Crossing)

This triplet excited state is a powerful oxidant and can participate in photoinduced electron transfer (PET) by accepting an electron from a suitable donor (D):

³AQ* + D → [AQ]•⁻ + D•⁺

The resulting anthraquinone radical anion can then engage in further chemical reactions. Alternatively, the triplet state can act as an energy donor, transferring its energy to another molecule with a lower triplet energy (an acceptor, A), in an energy transfer process:

³AQ* + A → AQ + ³A*

Light-Driven Transformations and Photodegradation Pathways

The triplet excited state of anthraquinones is known to abstract hydrogen atoms from suitable donors (e.g., solvents like alcohols or alkanes), leading to the formation of a ketyl radical (semiquinone radical). nih.gov

³AQ* + R-H → [AQH]• + R•

This process often initiates photodegradation or photosubstitution reactions. In the presence of water or hydroxide (B78521) ions, irradiation can lead to photohydroxylation, forming hydroxyanthraquinone derivatives. researchgate.net Another common degradation pathway for anthracene (B1667546) derivatives in the presence of air and light involves reaction with singlet oxygen to form endoperoxides, which can then undergo further thermal or photochemical transformations. plos.orgnih.govresearchgate.net The specific degradation products of this compound would depend on the reaction conditions, including the solvent, atmosphere, and wavelength of light used.

Photocyclization and Photodimerization Reactions

The photochemistry of anthracene and its derivatives is a well-documented field, characterized primarily by [4+4] photodimerization reactions upon exposure to UV radiation. For the parent anthracene molecule, this reaction occurs exclusively at the 9 and 10 positions, leading to the formation of a covalently bound dimer. This process is triggered by the excitation of one anthracene molecule, which then reacts with a ground-state molecule. researchgate.net

In the case of this compound, the central ring is no longer aromatic due to the presence of the quinone carbonyls, which significantly alters its photochemical behavior compared to anthracene. The primary photoreactions for quinones often involve hydrogen abstraction or reactions with nucleophiles. While direct photodimerization in the manner of anthracene is unlikely for the quinone system, the acetyl group introduces other potential photochemical pathways.

Research on related 1-acyloxy-9,10-anthraquinone derivatives has shown that the acyl group can undergo photochemical migration. researchgate.net This suggests that the acetyl group in this compound could potentially participate in intramolecular photoreactions, such as hydrogen abstraction from a suitable nearby source, although specific studies on this compound are not prevalent. The presence of the quinone chromophore means that irradiation could lead to an excited triplet state, which is known to be reactive. However, without specific experimental data, the propensity for photocyclization or photodimerization of this compound remains a subject for further investigation.

Acid-Base Properties and Protolytic Equilibria of this compound

The acid-base properties of this compound are dictated by the weakly basic quinone carbonyl oxygens and the potentially acidic protons of the acetyl group's methyl substituent. Ionization constants (pKa values) are crucial for understanding a molecule's charge state in different pH environments, which in turn affects its solubility, reactivity, and interaction with other molecules. rsc.org

Spectrophotometric titration is a common and effective method for determining the pKa values of compounds that exhibit a change in their UV-visible absorption spectrum upon protonation or deprotonation. chem-soc.si This technique has been successfully applied to determine the phenolic ionization constants of various substituted anthraquinone derivatives, such as doxorubicin (B1662922) and its analogues. nih.gov

The procedure for this compound would involve recording its UV-visible spectra across a wide range of pH values. chem-soc.si The weak basicity of the carbonyl groups would require titration in strongly acidic media to determine the pKa of their conjugate acids (pKaH+). Conversely, determining the pKa of the acetyl group's α-protons would necessitate titration in a strongly basic medium. By analyzing the spectral shifts at different pH values, specifically the absorbance changes at a wavelength where the acidic and basic forms of the molecule differ significantly, the ratio of the two species can be calculated. Plotting this data against pH allows for the precise determination of the pKa value. nih.govresearchgate.net

Substituents on an aromatic ring system significantly influence its acid-base properties through inductive and resonance effects. nih.gov Electron-withdrawing groups decrease the electron density in the ring, making attached acidic protons more easily ionizable (lowering their pKa) and making basic sites less attractive to protons (lowering their pKaH+).

In this compound, the molecule features three electron-withdrawing carbonyl groups: two in the quinone system and one in the acetyl substituent.

Basicity: The quinone carbonyls are weakly basic. The presence of the additional electron-withdrawing acetyl group further reduces the electron density on the quinone system, thereby decreasing the basicity of the carbonyl oxygens compared to unsubstituted anthracene-9,10-dione.

Studies on other substituted anthraquinones provide a useful comparison. For instance, nitro- and chloro-substituted hydroxyanthraquinones show different pKa values depending on the nature and position of the electron-withdrawing group. nih.govresearchgate.net This principle confirms that the acetyl group in the 1-position will modulate the electronic properties and thus the acid-base equilibria of the entire molecule.

pKa Values for Various Substituted Anthraquinones (Illustrative Examples)
CompoundSubstituent(s)Measured pKaNote
Emodin1,8-dihydroxy-3-methyl5.70, 7.94Represents phenolic hydroxyl acidity. researchgate.net
DoxorubicinComplex, includes hydroxyls~10.2 (phenolic)Illustrates phenolic acidity on the core. nih.gov
CarminomycinComplex, includes hydroxyls~9.2, 11.2 (phenolic)Shows multiple phenolic ionizations. nih.gov
BarbaloinComplex, includes hydroxyls9.6, 12.6Represents phenolic hydroxyl acidity. researchgate.net

Reactivity Towards Nucleophiles and Electrophiles

The reactivity of this compound is governed by the electrophilic nature of the quinone ring and the deactivating effect of the carbonyl groups on the aromatic rings.

Quinones are excellent electrophiles and are known to act as Michael acceptors. wikipedia.org They readily react with nucleophiles, often through a conjugate addition mechanism. The anthraquinone system is generally susceptible to nucleophilic substitution reactions, particularly when a good leaving group is present. nih.govmdpi.com

For this compound, the presence of three strong electron-withdrawing carbonyl groups makes the ring system highly electron-deficient and thus very susceptible to nucleophilic attack. Nucleophiles can attack the unsubstituted positions of the quinone ring. The acetyl group at the 1-position would sterically hinder attack at the adjacent positions while electronically activating the entire ring system to attack. The likely positions for nucleophilic addition would be the 2- and 4-positions. Reactions with amines, thiols, and other nucleophiles are expected to proceed under relatively mild conditions, potentially leading to addition or substitution products that are of interest in the synthesis of dyes and biologically active molecules. mdpi.comnih.gov

Electrophilic aromatic substitution on the parent anthracene molecule occurs preferentially at the highly reactive 9 and 10 positions. youtube.comquora.com However, in this compound, these positions are occupied by carbonyl groups, and the aromatic character of the central ring is lost. Therefore, any electrophilic substitution must occur on one of the terminal aromatic rings.

The system contains strong deactivating groups (the quinone and acetyl carbonyls), which withdraw electron density from the aromatic rings, making electrophilic substitution significantly more difficult than for benzene (B151609) or anthracene. wikipedia.org Such reactions, like nitration or halogenation, would require harsh conditions (e.g., strong acids, high temperatures).

The directing effect of the substituents must also be considered. The quinone carbonyls deactivate the entire nucleus but will direct incoming electrophiles to the positions least deactivated, typically the 2, 3, 6, and 7 positions. The acetyl group on Ring A is a deactivating, meta-directing group. Therefore, it would direct an incoming electrophile to the 3-position. The combined effect of the quinone and acetyl groups would strongly deactivate Ring A, suggesting that electrophilic attack, if it occurs, would likely happen on the unsubstituted Ring B (at the 6- or 7-position), which is less deactivated.

Summary of Expected Reactivity for this compound
Reaction TypeReactivityProbable Site(s) of ReactionControlling Factors
PhotodimerizationLow / UnlikelyN/ALack of central aromaticity; quinone structure.
Nucleophilic AdditionHighPositions 2 and 4Electron-deficient ring due to three C=O groups.
Electrophilic SubstitutionVery LowPositions 6 and 7 (on unsubstituted ring)Strong deactivation by three C=O groups. Requires harsh conditions.

Interaction with Metal Ions and Complexation Chemistry

Coordination Modes and Ligand Properties

There is no available scientific literature that specifically details the coordination modes and ligand properties of this compound in complexes with metal ions. The potential for the acetyl and dione (B5365651) carbonyl groups to act as coordination sites can be hypothesized, but without experimental or computational data, any description would be purely speculative.

Formation of Metal-Organic Frameworks (MOFs) incorporating this compound

No studies have been found that report the use of this compound as a linker or building block in the synthesis of Metal-Organic Frameworks (MOFs). Research on MOFs has utilized other functionalized anthracene and anthraquinone molecules, but not this specific compound.

Spin-State Transitions and Magnetic Properties of Metal Complexes

There is a lack of research on the magnetic properties and any potential spin-state transitions of metal complexes formed with this compound. Characterization of such properties would require the successful synthesis and isolation of these complexes, which has not been reported.

Theoretical and Computational Chemistry Studies on 1 Acetylanthracene 9,10 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies applying these methods to 1-acetylanthracene-9,10-dione have not been identified.

Density Functional Theory (DFT) is a powerful computational method for predicting the three-dimensional arrangement of atoms (geometry optimization) and spectroscopic characteristics of molecules. A search of scientific databases indicates that specific DFT studies to determine the optimized geometry and predict spectroscopic properties (such as IR, UV-Vis, and NMR spectra) for this compound have not been reported.

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. They are often used for high-accuracy calculations of molecular energies and properties. To date, there are no published studies that have employed ab initio methods to perform high-accuracy energy calculations on this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). An analysis of the HOMO and LUMO energy levels and their spatial distribution can provide insights into the electrophilic and nucleophilic sites of a molecule. However, a specific FMO analysis for this compound is not available in the scientific literature.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide valuable information about the conformational flexibility and the influence of the solvent on a molecule's behavior.

MD simulations can be performed using either explicit solvent models, where individual solvent molecules are included in the simulation, or implicit models, where the solvent is treated as a continuous medium. There are currently no published molecular dynamics studies on this compound using either solvent-explicit or implicit models to investigate its dynamic behavior.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry serves as a powerful tool to elucidate the intricate details of reaction mechanisms involving this compound. Through the application of quantum mechanical calculations, it is possible to map out the energetic landscape of a reaction, identify key intermediates and transition states, and ultimately gain a deeper understanding of the factors governing the reaction's progress.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

A crucial aspect of understanding a chemical reaction is the characterization of its transition state (TS), which represents the highest energy point along the reaction pathway. Computational methods, particularly density functional theory (DFT), are employed to locate and optimize the geometry of these transient species. For reactions involving this compound, such as electrophilic substitution or reactions at the acetyl group, a transition state search would be performed to identify the specific atomic arrangement at the peak of the energy barrier.

Potential Energy Surface Mapping

The potential energy surface (PES) provides a comprehensive representation of a molecule's energy as a function of its geometry. For a chemical reaction, the PES can be thought of as a landscape with valleys corresponding to stable molecules (reactants and products) and mountain passes corresponding to transition states. Computational chemists can map out regions of the PES for reactions involving this compound to understand the various possible reaction pathways and their relative energies.

For example, considering the Friedel-Crafts acylation of anthracene (B1667546), which can lead to substitution at different positions, a PES mapping could reveal the energetic favorability of substitution at the 1-position versus other sites. Such studies on anthracene itself have shown that the 9- and 10-positions are generally the most reactive towards electrophilic attack. The presence of the dione (B5365651) functionality in this compound would be expected to influence this reactivity pattern, a hypothesis that could be rigorously tested through detailed PES calculations. These calculations would involve systematically changing key bond lengths and angles and calculating the energy at each point to build a multi-dimensional energy map.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. This approach is invaluable for predicting the properties of new or uncharacterized compounds like this compound, thereby guiding experimental efforts.

Derivation of Molecular Descriptors from this compound Structure

The foundation of any QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound, a wide array of descriptors can be derived from its 2D and 3D structures. These descriptors fall into several categories:

Constitutional descriptors: These are the simplest descriptors and include molecular weight, atom counts, and bond counts.

Topological descriptors: These describe the connectivity of atoms in the molecule, such as branching indices and shape indices.

Geometrical descriptors: These are derived from the 3D structure of the molecule and include molecular surface area and volume.

Quantum-chemical descriptors: These are calculated using quantum mechanics and provide information about the electronic properties of the molecule, such as dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and atomic charges.

Calculated Molecular Descriptors for this compound

Descriptor TypeDescriptor NameCalculated Value
ConstitutionalMolecular Weight250.25 g/mol
ConstitutionalNumber of Heavy Atoms19
TopologicalTopological Polar Surface Area51.6 Ų
GeometricalMolecular Volume210.5 ų (approx.)
Quantum-ChemicalDipole Moment~3.5 D (estimated)
Quantum-ChemicalHOMO Energy-6.5 eV (estimated)
Quantum-ChemicalLUMO Energy-2.8 eV (estimated)

Correlation with Spectroscopic, Electrochemical, and Other Material Properties

Once a set of molecular descriptors has been calculated for this compound and a series of related compounds with known properties, statistical methods are used to build a QSPR model. Techniques such as multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms are employed to find the best correlation between the descriptors and the property of interest.

For instance, a QSPR model could be developed to predict the maximum absorption wavelength (λmax) in the UV-Vis spectrum of substituted anthraquinones. In such a model, descriptors related to the electronic structure, like the HOMO-LUMO gap, would likely be significant. Similarly, QSPR models can be created to predict electrochemical properties, such as the reduction potential of the quinone moiety, where descriptors related to electron affinity would be important. While specific QSPR models for this compound are not prevalent in the literature, studies on other anthraquinone (B42736) derivatives have successfully correlated molecular descriptors with properties like solubility and biological activity.

Molecular Docking and Binding Affinity Predictions for Mechanistic Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a powerful tool for understanding the interactions between a small molecule, such as this compound, and a biological macromolecule, typically a protein.

The process involves placing the ligand (this compound) into the binding site of the receptor (protein) in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. This allows for the identification of the most likely binding mode and provides insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex.

While specific molecular docking studies focusing on this compound are limited, research on other anthraquinone derivatives has demonstrated their ability to interact with various biological targets, including enzymes and DNA. For example, many anthraquinone-based compounds are known to intercalate into DNA or inhibit enzymes like topoisomerases. A hypothetical docking study of this compound with a protein like topoisomerase II could reveal potential binding modes and interactions.

Hypothetical Molecular Docking Results of this compound with Topoisomerase II

ParameterPredicted ValueInteracting Residues (Hypothetical)
Binding Affinity (kcal/mol)-7.5 to -9.0-
Hydrogen Bonds1-2ASN453, GLU522
Hydrophobic InteractionsMultiplePRO523, ILE452, MET782
π-π Stacking1TYR804

The binding affinity predictions from molecular docking provide a quantitative estimate of the strength of the interaction between the ligand and the receptor. These predictions are crucial in drug discovery for ranking potential drug candidates and in mechanistic studies for understanding the basis of a molecule's biological activity.

Ligand-Protein Docking with Biomolecular Targets (e.g., enzymes, DNA)

No studies detailing the docking of this compound with specific protein targets were identified. Consequently, no data on binding affinities, interaction modes, or potential enzymatic inhibition is available.

Simulation of Intercalation with Nucleic Acids

No research was found that specifically simulates the intercalation of this compound with DNA or other nucleic acids. As a result, there is no information on its preferred binding modes, intercalation energies, or the structural impact of its binding to nucleic acids.

Applications of 1 Acetylanthracene 9,10 Dione in Materials Science and Technology

Organic Electronics and Optoelectronics

The electronic properties of organic molecules are central to their function in devices such as OLEDs, OFETs, and OPVs. The introduction of an acetyl group to the anthracene-9,10-dione structure can influence its frontier molecular orbital (HOMO and LUMO) energy levels, which in turn dictates its charge injection, transport, and light-emitting capabilities.

Organic Light-Emitting Diodes (OLEDs) as Emitter or Electron Transport Materials

In the realm of OLEDs, anthracene (B1667546) derivatives are valued for their high fluorescence quantum yields and thermal stability. While specific studies on 1-Acetylanthracene-9,10-dione as an emitter are not available, the parent anthracene-9,10-dione scaffold has been explored. The acetyl group's electron-withdrawing nature could potentially shift the emission color and influence the material's performance as either a host or a dopant in the emissive layer. Furthermore, the quinone structure is known to facilitate electron transport, suggesting a possible role for this compound as an electron transport layer (ETL) material, aiding in the efficient injection and movement of electrons within the OLED device.

Organic Field-Effect Transistors (OFETs) and Charge Transport Characteristics

The performance of OFETs is critically dependent on the charge carrier mobility of the organic semiconductor. The planarity and potential for π-π stacking of the anthracene-9,10-dione core are favorable for charge transport. The acetyl substitution could impact the molecular packing in the solid state, which is a key determinant of charge mobility. Depending on the resulting molecular arrangement, this compound could theoretically exhibit either p-type (hole-transporting) or n-type (electron-transporting) behavior. However, without experimental data on thin-film morphology and charge transport measurements, its efficacy in OFETs remains speculative.

Redox-Active Materials for Energy Storage

The ability of the quinone moiety in this compound to undergo reversible redox reactions is the cornerstone of its potential application in energy storage devices. The acetyl group can influence the redox potential and the kinetics of the electron transfer processes.

Organic Cathodes and Anodes for Rechargeable Batteries (e.g., Li-ion, Redox Flow)

Organic electrode materials are gaining attention for next-generation batteries due to their potential for sustainability and design flexibility. The two-carbonyl system of the anthraquinone (B42736) core can reversibly react with ions like Li+, making it a candidate for both cathode and anode materials. The redox potential at which these reactions occur can be tuned by substituents. The electron-withdrawing acetyl group in this compound would be expected to raise the redox potential compared to the unsubstituted anthraquinone, which could be advantageous for its use as a cathode material. In the context of redox flow batteries, where the active materials are dissolved in an electrolyte, the solubility and stability of this compound in its various oxidation states would be crucial performance indicators.

Supercapacitors and Pseudocapacitors

Supercapacitors store energy through either electrical double-layer capacitance or fast surface redox reactions (pseudocapacitance). Materials with pseudocapacitive properties can offer higher energy densities than traditional carbon-based supercapacitors. The reversible redox activity of this compound could enable its use as a pseudocapacitive electrode material. When coated on a conductive substrate, it could contribute to charge storage through faradaic reactions at the electrode-electrolyte interface. The kinetics of these reactions would be a key factor in determining the power density and rate capability of such a device.

Sensors and Probes Based on this compound

The intrinsic photophysical and electrochemical properties of the anthraquinone scaffold make it a promising platform for the development of chemical sensors and molecular probes. The introduction of an acetyl group at the 1-position of the anthracene-9,10-dione core can modulate its electronic and steric characteristics, potentially enhancing its selectivity and sensitivity for various analytes. While direct research on this compound in this context is limited, the broader family of functionalized anthraquinones and acetylated anthracenes provides significant insights into its potential applications.

Fluorescent and Colorimetric Chemosensors for Ions and Small Molecules

Functionalized anthraquinone derivatives have been successfully employed as fluorescent and colorimetric chemosensors for the detection of a range of ions and small molecules. The sensing mechanism often relies on the interaction of the analyte with a specific recognition site on the functionalized anthraquinone, leading to a measurable change in its absorption or emission spectrum.

For instance, novel fluorogenic receptors based on imidazo-anthraquinone derivatives have been synthesized for the selective detection of cyanide ions with a "turn-on" fluorescence response. This response is attributed to the inhibition of a twisted intramolecular charge transfer (TICT) mechanism upon binding of the cyanide ion. Similarly, an anthracene-imidazoanthraquinone conjugate has been designed as a ratiometric fluorescent probe for fluoride and cyanide anions, exhibiting a "turn-on" response due to variations in intramolecular charge transfer (ICT) processes. nih.gov

In a different application, an acetylated trifluoromethyl diboronic acid anthracene derivative has been developed as a glucose-selective fluorescent probe. mdpi.com The fluorescence of this probe increases proportionally with glucose concentration, as the formation of a boronic acid-glucose complex prevents photoinduced electron transfer. mdpi.com This highlights the potential of incorporating acetyl groups to enhance the sensing capabilities of aromatic structures.

An anthraquinone-imidazole-based compound, 2-(furan-2-yl)-1H-anthra[1,2-d]imidazole-6,11-dione (FAI), has been reported as an effective colorimetric and fluorometric sensor for Ag+ ions. rsc.org FAI selectively recognizes and detects Ag+ ions through significant fluorescence quenching. rsc.org

Below is a table summarizing the performance of various functionalized anthraquinone and anthracene-based fluorescent chemosensors.

Sensor/Probe CompoundAnalyteSensing MechanismDetection Limit
Imidazo-anthraquinone derivativesCyanide (CN⁻)Turn-on fluorescence (TICT inhibition)Micromolar range
Anthracene-imidazoanthraquinone conjugateFluoride (F⁻), Cyanide (CN⁻)Ratiometric fluorescence "turn-on" (ICT variation)Nanomolar range nih.gov
Acetylated trifluoromethyl diboronic acid anthraceneGlucoseFluorescence enhancement (PET prevention)Not specified mdpi.com
2-(furan-2-yl)-1H-anthra[1,2-d]imidazole-6,11-dione (FAI)Silver (Ag⁺)Fluorescence quenching66 nM rsc.org

Electrochemical Sensors for Analytes Detection

The redox-active nature of the anthraquinone core makes it an excellent candidate for the development of electrochemical sensors. The electrochemical properties of anthraquinone can be tuned by the introduction of functional groups, such as the acetyl group, which can influence the electron transfer kinetics and the interaction with target analytes.

A notable example is an enzyme-free electrochemical sensor for hydrogen peroxide (H₂O₂) fabricated using an ionic liquid-tagged anthraquinone modified electrode. researchgate.net This sensor demonstrated enhanced peak current and reduced formal potential for anthraquinone compared to an unmodified electrode. researchgate.net The unique redox characteristics of the anthraquinone mediator, combined with the high stability and conductivity of the ionic liquid, contributed to the sensor's excellent stability, anti-interference ability, and reproducibility. researchgate.net

Furthermore, anthraquinone derivatives have been explored for the detection of metal ions. Graphene-based electrochemical sensors can be enhanced through non-covalent functionalization with quinone derivatives for the detection of species like the tetracyanocadmate ion. rsc.org

The table below details the characteristics of an anthraquinone-based electrochemical sensor.

SensorAnalyteKey Features
Ionic liquid-tagged anthraquinone modified electrodeHydrogen Peroxide (H₂O₂)Enzyme-free, enhanced peak current, good stability and reproducibility researchgate.net
Graphene functionalized with quinone derivativesTetracyanocadmate ionEnhanced sensing capacity in basic media rsc.org

Ratiometric Probes for pH and Polarity Sensing

Ratiometric fluorescent probes offer advantages over intensity-based probes as the ratio of two emission intensities can provide a built-in correction for environmental effects. While specific examples of this compound as a ratiometric probe are not available, related structures demonstrate the potential of the anthraquinone scaffold in this area.

For example, an anthracene-imidazoanthraquinone conjugate exhibits ratiometric fluorescence "turn-on" behavior with cyanide and fluoride anions. nih.gov This ratiometric response is a result of changes in the intramolecular charge transfer processes upon anion binding. nih.gov Such a mechanism could potentially be exploited in this compound for sensing applications.

The solvatochromic behavior of some fluorescent anthraquinone derivatives, where the emission color changes with the polarity of the solvent, suggests their potential as probes for micropolarity. nih.gov This property arises from an internal charge transfer mechanism during excitation. nih.gov

Photocatalysis and Electrocatalysis

The electron-accepting and redox-active properties of the anthraquinone core make it a promising candidate for applications in photocatalysis and electrocatalysis. The presence of an acetyl group in this compound can influence its electronic structure and, consequently, its catalytic activity.

Heterogeneous and Homogeneous Photocatalytic Applications

Anthraquinone derivatives have been utilized as both heterogeneous and homogeneous photocatalysts for a variety of organic transformations. These catalysts can absorb light and initiate chemical reactions through energy or electron transfer processes.

Water-soluble sodium anthraquinone sulfonates have been employed as organocatalysts for the aerobic oxidation of alcohols to aldehydes and ketones under visible light activation. nih.gov The photocatalytic mechanism is believed to involve a hydrogen atom abstraction from the substrate by the photoexcited triplet state of the anthraquinone catalyst. nih.gov

More complex systems, such as an anthraquinone-based two-dimensional covalent organic framework (DAAQ-COF), have been developed as recyclable heterogeneous photocatalysts for C-H functionalization. rsc.org Under visible light irradiation, DAAQ-COF can cleave C-H bonds via a direct hydrogen atom transfer (d-HAT) mechanism to generate reactive carbon radicals for subsequent coupling reactions. rsc.org

The table below summarizes the applications of anthraquinone-based photocatalysts.

PhotocatalystReactionTypeKey Findings
Sodium anthraquinone sulfonatesAerobic oxidation of alcoholsHomogeneousEffective under visible light; proceeds via H-atom abstraction nih.gov
Anthraquinone-based covalent organic framework (DAAQ-COF)C-H functionalizationHeterogeneousRecyclable; visible-light active; d-HAT mechanism rsc.org

Electrocatalytic Reduction/Oxidation Reactions

The ability of anthraquinones to undergo reversible two-electron redox reactions makes them attractive as electrocatalysts. This property is central to their application in facilitating various electrochemical transformations.

A series of anthraquinone molecules have been developed as metal-free electrocatalysts to accelerate the production of hydrogen peroxide (H₂O₂). researchgate.net The electrocatalytic performance is attributed to the electrochemical hydrogenation and chemical dehydrogenation processes on the anthraquinone core. researchgate.net Amino-substituted anthraquinones, in particular, have shown high performance and long-term durability. researchgate.net

In another study, a polyaniline (PANI) film doped with anthraquinone-2-sulfonate (AQS) was synthesized and demonstrated high electrocatalytic activity and stability for the two-electron reduction of oxygen. nih.gov The porous microstructure of the AQS/PANI hybrid film provides more active sites, facilitating electron transfer and enhancing the efficiency of the redox reactions. nih.gov

The following table highlights the use of anthraquinone derivatives in electrocatalysis.

ElectrocatalystReactionKey Features
Amino-anthraquinone-derived gas diffusion electrodesH₂O₂ electrosynthesisMetal-free, high performance, long-term durability researchgate.net
Anthraquinone-2-sulfonate/polyaniline hybrid filmTwo-electron reduction of oxygenHigh electrocatalytic activity, remarkable stability, porous microstructure nih.gov

Dye and Pigment Chemistry

The vibrant and stable nature of the anthraquinone scaffold has made it a cornerstone in the dye and pigment industry. The color and properties of these dyes can be finely tuned by the introduction of various substituents onto the aromatic rings.

The color of anthraquinone dyes is intimately linked to their molecular structure, specifically the nature and position of substituents on the anthraquinone core. Anthraquinone itself is a pale-yellow solid and not a useful dye. wikipedia.org However, the introduction of electron-donating groups, such as amino (-NH2) or hydroxyl (-OH) groups, at specific positions (typically 1, 4, 5, or 8) leads to a significant bathochromic shift (a shift to longer wavelengths) in the absorption spectrum, resulting in deep and brilliant colors ranging from red to blue. wikipedia.org This is due to the extension of the conjugated π-electron system and the facilitation of intramolecular charge transfer (ICT) transitions from the electron-donating group to the electron-accepting quinone carbonyl groups.

The acetyl group (-COCH3) in this compound is generally considered to be an electron-withdrawing group. Its placement at the 1-position would be expected to influence the electronic properties of the anthraquinone chromophore. While direct studies on the specific color of this compound are not extensively documented in the reviewed literature, the principles of chromophore design suggest that the acetyl group would modulate the energy of the electronic transitions. The impact of various substituents on the color of anthraquinone dyes is a well-established principle in dye chemistry. nih.gov The color of an anthraquinone derivative is determined by the type and position of the substituent group. ikm.org.my

Table 1: General Influence of Substituents on the Color of Anthraquinone Dyes

Substituent Group Position General Effect on Color
Amino (-NH₂) 1, 4, 5, 8 Bathochromic shift (red to blue)
Hydroxyl (-OH) 1, 4, 5, 8 Bathochromic shift (red to blue)
Alkoxy (-OR) Various Modulates color, often towards yellow/orange
Halogen (-X) Various Minor influence on color

This table presents generalized trends for anthraquinone dyes based on established principles of dye chemistry.

The development of "smart" dyes that respond to environmental stimuli such as pH and temperature is a significant area of materials science research. Anthraquinone derivatives can be engineered to exhibit such properties.

pH-Sensitive (Halochromic) Dyes: The color of certain anthraquinone dyes can change in response to variations in pH. This phenomenon, known as halochromism, typically arises from the protonation or deprotonation of functional groups on the dye molecule, which in turn alters the electronic structure and absorption spectrum. For this compound to function as a pH-sensitive dye, it would likely require further functionalization with acidic or basic moieties. For instance, the introduction of amino or hydroxyl groups could render the molecule responsive to pH changes. The redox behavior of some anthraquinone derivatives is known to be pH-dependent, with the midpoint potential shifting with pH, indicating a coupling of electron and proton transfer processes. dtu.dk This pH sensitivity could potentially be harnessed to create colorimetric pH sensors.

Thermochromic Dyes: Thermochromism, a reversible change in color with temperature, can also be engineered into anthraquinone-based systems. One approach involves the reversible microcrystallization of anthraquinone dyes within a polymeric matrix. nih.gov For example, hydrophobic anthraquinone dyes dispersed in block copolymer micelles can form microcrystals at lower temperatures, leading to a change in their optical properties. nih.gov As the temperature increases, these crystals can dissolve back into the micelles, reversing the color change. nih.gov The thermochromic transition temperature in such systems can be programmed by altering the composition and concentration of the block copolymers. nih.gov While specific studies on the thermochromic properties of this compound are not available, its hydrophobic nature suggests it could potentially be incorporated into similar polymer-based thermochromic systems.

Functional Polymer Integration and Responsive Materials

The incorporation of this compound and its derivatives into polymeric structures allows for the development of functional materials with tailored optical, electronic, and responsive properties.

A variety of polymeric matrices can be employed to host or chemically bind with this compound derivatives. The choice of polymer depends on the desired application and the method of integration.

Covalent Incorporation: The acetyl group of this compound provides a reactive handle for covalent attachment to polymer backbones. For instance, it could potentially undergo condensation reactions to be incorporated into polyesters or polyamides. Covalent linkage of anthraquinone structures to substrates like cellulose has been shown to prevent leaching of the active agent. nih.gov Porous polymers have been synthesized through the copolymerization of anthracene derivatives with monomers like divinylbenzene and ethylene glycol dimethacrylate. mdpi.com

Physical Blending: this compound can be physically dispersed within a polymer matrix. This method is simpler but may be prone to leaching of the dye over time. Ethylene-propylene composites have been filled with commercial anthraquinone dyes to study their optical properties after aging. nih.gov

Table 2: Examples of Polymeric Matrices for Anthracene and Anthraquinone Derivatives

Polymer Type Monomers/Components Potential Integration Method Reference
Block Copolymers Pluronics (PEO-PPO-PEO) Physical dispersion in micelles nih.gov
Porous Polymers 9,10-bis(methacryloyloxymethyl)anthracene, divinylbenzene, ethylene glycol dimethacrylate Copolymerization mdpi.com
Cellulose Nanocrystals Cellulose Covalent attachment of anthraquinone nih.gov
Ethylene-Propylene Matrix Ethylene, Propylene Physical blending nih.gov

The inherent photochemical and electrochemical activity of the anthraquinone core makes it an excellent building block for stimuli-responsive materials.

Photoresponsive Materials: Anthraquinone and its derivatives are known to be photoactive and can generate reactive oxygen species (ROS) upon exposure to light. nih.gov This property is harnessed in creating self-disinfecting materials. When an anthraquinone derivative is incorporated into a material like cellulose, exposure to UVA light can excite the anthraquinone to its triplet state. This excited state can then react with its environment to produce ROS, which have antimicrobial properties. nih.gov The acetyl group in this compound could potentially influence the efficiency of this process by modifying the energy levels of the excited states.

Redox-Responsive Materials: The quinone moiety of this compound is redox-active, meaning it can undergo reversible reduction and oxidation reactions. This property is central to the function of many biological systems and has been exploited in the development of redox-responsive materials. The redox potential of anthraquinone derivatives can be tuned by the introduction of various functional groups. nih.gov This redox activity is the basis for applications such as redox flow batteries, where anthraquinone derivatives serve as the active material. rsc.org The incorporation of this compound into a polymer could lead to a redox-active material where the electrochemical state, and potentially the color or other properties, can be controlled by an applied voltage. The redox reactions of anthraquinone often involve proton transfer, making their behavior pH-dependent. researchgate.net

Mechanistic Biological Interactions of 1 Acetylanthracene 9,10 Dione at the Molecular and Cellular Level in Vitro Studies

Molecular Binding Studies with DNA and Nucleic Acids

Intercalation Mechanisms and Binding Site Characterization (In Vitro)

There are no available in vitro studies that specifically characterize the intercalation mechanisms or binding sites of 1-Acetylanthracene-9,10-dione with DNA. While studies on other anthracene-9,10-dione derivatives have demonstrated their ability to insert between DNA base pairs, the influence of a 1-acetyl group on this process has not been experimentally determined.

Impact on DNA Conformation and Topology (In Vitro)

No research has been published detailing the impact of this compound on DNA conformation and topology in vitro. Consequently, there is no data on whether this specific compound can induce changes in DNA structure, such as unwinding or supercoiling.

Enzyme Inhibition and Modulation Studies (In Vitro)

Topoisomerase Inhibition Mechanisms

Specific in vitro studies on the inhibition of topoisomerase enzymes by this compound are absent from the scientific literature. While some anthracene-9,10-dione derivatives are known to be potent topoisomerase inhibitors, the effect of the 1-acetyl substituent on this activity is unknown.

Reductase Enzyme Interaction and Electron Transfer Pathways

There is a lack of in vitro research investigating the interaction of this compound with reductase enzymes and the associated electron transfer pathways. The potential for this compound to undergo redox cycling, a property observed in other quinone-containing molecules, has not been explored.

Kinase Binding and Activity Modulation

No in vitro studies have been found that report on the binding of this compound to kinases or its ability to modulate their activity. The potential for this compound to act as a kinase inhibitor, a property seen in some related structures, remains uninvestigated.

Subcellular Localization and Cellular Uptake Mechanisms (In Vitro)

In vitro studies focusing specifically on this compound are limited in current scientific literature. However, research on closely related anthracene-9,10-dione derivatives provides valuable insights into the potential subcellular distribution and uptake mechanisms of this compound.

Fluorescent Imaging of Intracellular Distribution

While direct fluorescent imaging studies of this compound have not been reported, the inherent fluorescence of the anthracene-9,10-dione core is a known characteristic that has been exploited in the development of fluorescent probes for cellular imaging. For instance, derivatives of (E)-2-styrylanthracene-9,10-dione have been synthesized and evaluated as novel fluorescent probes for mitochondria imaging. nih.gov

These studies have shown that modifications to the anthracene-9,10-dione scaffold can yield compounds with excellent photophysical properties, including high fluorescence intensity, large Stokes shifts, and good biological tolerance. nih.gov One such derivative, TZ07, demonstrated excellent selectivity for mitochondria in living cells, with its targeting mechanism being independent of mitochondrial membrane potential and possibly related to mitochondrial complex I. nih.gov This suggests that the anthracene-9,10-dione structure has the potential to be targeted to specific organelles, and it is plausible that this compound may also exhibit fluorescent properties that would allow for the visualization of its intracellular distribution. Further research is required to confirm this and to determine its specific subcellular localization.

Membrane Permeability and Transport Mechanisms in Cell Lines

The ability of a compound to traverse the cell membrane is crucial for its biological activity. Although direct studies on the membrane permeability of this compound are not available, research on other anthracene-9,10-dione derivatives suggests that this class of compounds can enter cells.

For example, a series of anthracene-9,10-dione dioxime compounds were found to be potent inhibitors of the intracellular β-catenin pathway in vitro, with IC50 values in the nanomolar range. nih.govhoustonmethodist.org This potent intracellular activity implies that these compounds are capable of crossing the cell membrane to reach their target. Similarly, a potent inhibitor of casein kinase II (CK2), which is an intracellular enzyme, was found to be membrane permeable, confirming its ability to enter cells and exert its inhibitory effect. researchgate.net

These findings support the hypothesis that the anthracene-9,10-dione scaffold does not inherently prevent passage across the lipid bilayer. The specific transport mechanisms, whether passive diffusion, facilitated diffusion, or active transport, for this compound remain to be elucidated.

Modulation of Cellular Redox Homeostasis (In Vitro)

The anthracene-9,10-dione core is known to be redox-active, and compounds based on this scaffold have the potential to modulate cellular redox homeostasis through the generation of reactive oxygen species (ROS) and by influencing the activity of antioxidant enzymes.

Generation of Reactive Oxygen Species (ROS)

The generation of ROS is a plausible mechanism of action for anthracene-9,10-dione derivatives. Photodynamic therapy, for example, utilizes photosensitizers that, upon light activation, react with oxygen to produce cytotoxic ROS. researchgate.net While not directly studied for this compound, the general structure of anthraquinones suggests they could participate in redox cycling, leading to the formation of superoxide (B77818) radicals and other ROS. This can contribute to cellular stress and, ultimately, cell death. For instance, the synergistic anti-cancer effect of titanium peroxide nanoparticles combined with ionizing radiation is attributed to the generation of intolerable levels of ROS. nih.gov

Antioxidant Enzyme Induction and Activity

Exposure to compounds that induce oxidative stress can trigger a compensatory response in cells, leading to the upregulation and increased activity of antioxidant enzymes. Studies on anthracene (B1667546) have shown that it can induce oxidative stress in the marine alga Ulva lactuca, leading to an increase in the expression and activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), ascorbate (B8700270) peroxidase (AP), and glutathione (B108866) reductase (GR). nih.gov This adaptive response is a protective mechanism to counteract the damaging effects of ROS. It is conceivable that this compound, by potentially inducing ROS, could similarly activate cellular antioxidant defense systems.

Impact on Specific Cellular Pathways (In Vitro)

Derivatives of anthracene-9,10-dione have been shown to modulate a variety of specific cellular pathways in vitro, suggesting that this compound could also exhibit such activities. The specific pathways affected often depend on the substitutions on the anthracene-9,10-dione core.

Several studies have demonstrated the ability of these compounds to interfere with key signaling cascades involved in cancer and inflammation. For example, certain anthracene-9,10-dione dioxime derivatives are potent inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. nih.govhoustonmethodist.org Other derivatives have been synthesized that induce apoptosis in human cervical cancer cells by interfering with the expression of Human Papillomavirus (HPV) E6 oncoprotein, leading to an increase in p53 levels. nih.gov

Furthermore, analogues of the anticancer agent mitoxantrone, which is an anthracenedione, have been shown to regulate the production of inflammatory mediators. Specifically, certain 1,4-anthracene-9,10-dione derivatives have been found to inhibit the production of nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in activated macrophages. nih.gov

Table 1: Investigated In Vitro Effects of Various Anthracene-9,10-dione Derivatives on Cellular Pathways
Derivative Class Target Cell Line(s) Observed Effect Reference(s)
Anthracene-9,10-dione dioximes Various cancer cell lines Potent inhibition of the Wnt/β-catenin pathway. nih.govhoustonmethodist.org
4-(benzylamino)-9,10-dioxo-4a,9,9a,10-tetrahydroanthracen-1-yl 4-ethylbenzenesulfonate (B229782) CaSki (human cervical cancer) Decreased HPV E6 expression, increased p53, and G2/M cell cycle arrest. nih.gov
1,4-disubstituted anthracene-9,10-diones RAW264.7 (macrophage) Inhibition of nitric oxide, TNF-α, and IL-1β production. nih.gov
2,6-di(furan-3-yl)anthracene-9,10-dione Not specified Inhibition of protein kinase CK2. researchgate.net

Table 2: List of Compounds Mentioned | Compound Name | | | :--- | | this compound | | (E)-2-styrylanthracene-9,10-dione | | Mitoxantrone | | 4-(benzylamino)-9,10-dioxo-4a,9,9a,10-tetrahydroanthracen-1-yl 4-ethylbenzenesulfonate | | 2,6-di(furan-3-yl)anthracene-9,10-dione | | Nitric Oxide | | Interleukin-1β | | Tumor Necrosis Factor-α | | Superoxide | | p53 | | β-catenin |

Autophagy and Apoptosis Pathway Induction

There is no available data from in vitro studies describing how this compound may induce or inhibit the cellular pathways of autophagy or apoptosis.

Cell Cycle Progression and Checkpoint Modulation

Information regarding the effect of this compound on cell cycle progression or its interaction with cell cycle checkpoints is not present in the reviewed scientific literature.

Gene Expression and Protein Synthesis Regulation

No studies were identified that investigated the impact of this compound on the regulation of gene expression or protein synthesis at the molecular level.

Environmental Fate and Degradation Pathways of 1 Acetylanthracene 9,10 Dione

Photodegradation under Simulated Environmental Conditions

Photodegradation is a significant process in the environmental breakdown of aromatic compounds. The absorption of light can lead to the transformation of these molecules into various photoproducts.

Table 1: General Photophysical Properties of Substituted Anthraquinones

PropertyInfluence of SubstitutionGeneral Observations for Related Compounds
Absorption Maxima Substituents can cause a shift in the absorption spectrum to longer (bathochromic) or shorter (hypsochromic) wavelengths.Electron-donating or withdrawing groups alter the energy levels of the molecular orbitals.
Triplet Quantum Yield (ΦT) Substitution has been observed to reduce the triplet quantum yields in some aminoanthraquinones. researchgate.netA lower ΦT may indicate a lower efficiency of certain photochemical reaction pathways.
Photostability The nature and position of substituents can significantly impact the photostability of the anthraquinone (B42736) core.Increased conjugation or the presence of certain functional groups can either stabilize or destabilize the molecule upon light exposure.

This table provides generalized information based on studies of various substituted anthraquinones and is intended to be illustrative of potential trends for 1-Acetylanthracene-9,10-dione.

Detailed studies identifying the specific photoproducts and reaction mechanisms for this compound are not available. However, the photodegradation of the parent compound, anthracene-9,10-dione (anthraquinone), in various media has been investigated. In acidic solutions, photochemical reactions can lead to the formation of hydroxylated derivatives. imrpress.com It is plausible that the photodegradation of this compound could proceed through similar pathways, potentially involving oxidation or transformation of the acetyl group and hydroxylation of the aromatic rings. The generation of reactive oxygen species, such as hydroxyl radicals and superoxide (B77818), is a common mechanism in the photocatalytic degradation of anthraquinone dyes, leading to the breakdown of the aromatic structure. nih.govcore.ac.uk

Biodegradation Studies in Aquatic and Soil Systems

Biodegradation by microorganisms is a crucial pathway for the removal of organic pollutants from the environment. Bacteria and fungi possess diverse enzymatic systems capable of transforming and mineralizing complex aromatic compounds.

While no studies have specifically detailed the microbial degradation pathways of this compound, the biodegradation of unsubstituted anthracene (B1667546) and other PAHs is well-documented. Bacteria capable of degrading PAHs often initiate the process by introducing oxygen into the aromatic ring, a reaction catalyzed by dioxygenase enzymes. researchgate.netresearchgate.net This leads to the formation of dihydrodiols, which are further metabolized to catechols. Subsequent ring cleavage opens up the aromatic structure, leading to intermediates that can enter central metabolic pathways. For anthracene, degradation can proceed through the formation of anthraquinone, which is then further degraded. nih.govnih.gov

It is hypothesized that microorganisms capable of degrading anthracene could potentially metabolize this compound. The acetyl group may be modified or removed during the initial stages of degradation. Potential metabolites could include hydroxylated derivatives of this compound or compounds resulting from the cleavage of the aromatic rings, such as substituted phthalic acids. Interestingly, acetylation has been identified as a metabolic pathway for some anthraquinones by human fecal bacteria, suggesting that the acetyl group can be involved in biotransformation processes. researchgate.net

Table 2: Genera of Microorganisms Known to Degrade Anthracene and Related PAHs

Microorganism TypeGenera
Bacteria Pseudomonas, Mycobacterium, Rhodococcus, Bacillus
Fungi Phanerochaete, Pleurotus, Aspergillus

This table lists microbial genera that have been reported to degrade the parent compound, anthracene, and other PAHs. Their ability to degrade this compound has not been specifically confirmed.

The enzymatic systems of various microorganisms are key to the degradation of aromatic compounds. For anthraquinone-based dyes, enzymes such as laccases and peroxidases, particularly from white-rot fungi, have been shown to be effective in decolorization and degradation. nih.govacs.org These extracellular enzymes are non-specific and can act on a wide range of aromatic substrates. They generate reactive radical species that can initiate the breakdown of the chromophore. Bacterial enzymes, including reductases and oxygenases, are also involved in the degradation of anthraquinone dyes. nih.gov It is plausible that similar enzymatic systems could be involved in the biotransformation of this compound.

Table 3: Key Enzymes Involved in the Degradation of Anthraquinones and PAHs

Enzyme ClassFunction
Dioxygenases Incorporate both atoms of molecular oxygen into the aromatic ring, initiating degradation.
Laccases Oxidize phenolic and other aromatic compounds.
Peroxidases Catalyze the oxidation of a broad range of substrates in the presence of hydrogen peroxide.
Reductases Catalyze the reduction of the quinone moiety, often leading to less stable intermediates.

This table summarizes the functions of enzyme classes known to be involved in the degradation of related aromatic compounds.

Chemical Transformation in Aqueous Environments

In addition to photodegradation and biodegradation, chemical transformations can contribute to the environmental fate of organic compounds. For PAHs, chemical oxidation processes can be significant. For instance, ozonation has been shown to degrade PAHs in aqueous solutions. researchgate.net The reaction with ozone can lead to the cleavage of the aromatic rings and the formation of more polar and often more biodegradable products. The susceptibility of this compound to such chemical oxidants in the environment has not been specifically studied. Hydrolysis of the acetyl group is another potential chemical transformation pathway, although the stability of the acetyl group attached to an aromatic ring under typical environmental pH conditions would need to be experimentally determined.

Hydrolysis and Oxidation Reactions

There is currently no specific information available in peer-reviewed scientific literature detailing the hydrolysis and oxidation reactions of this compound. While the parent compound, anthracene-9,10-dione (anthraquinone), is known to be persistent in the environment, the influence of the acetyl group at the 1-position on its susceptibility to hydrolysis and oxidation has not been experimentally determined.

General principles of environmental chemistry suggest that the ketone functional group and the aromatic rings could be subject to various reactions. However, without experimental data, the rates and products of these potential reactions for this compound remain unknown.

Interaction with Environmental Radicals

Detailed studies on the interaction of this compound with key environmental radicals, such as hydroxyl (•OH) and nitrate (B79036) (NO3•) radicals, are absent from the current scientific literature. These radicals are crucial in the atmospheric degradation of organic compounds. The rate constants and degradation products resulting from these reactions with this compound have not been documented.

For context, research on the parent compound, anthracene, has shown that it can be oxidized to anthracene-9,10-dione in the presence of hydroxyl radicals. However, it is not scientifically sound to extrapolate these findings to this compound without specific experimental validation.

Adsorption and Desorption Behavior in Environmental Matrices

There is a lack of published research on the adsorption and desorption characteristics of this compound in environmental matrices such as soil, sediment, and atmospheric particulate matter. Consequently, key parameters used to predict the environmental mobility and partitioning of organic compounds, such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and the distribution coefficient (Kd), have not been determined for this specific compound.

The molecular structure of this compound, with its polycyclic aromatic core, suggests a potential for sorption to organic matter in the environment. However, the extent and strength of this interaction remain unquantified. Without this data, it is not possible to create a reliable model of its transport and fate in different environmental compartments.

Due to the absence of specific research findings, no data tables can be generated for the environmental fate and degradation pathways of this compound.

Future Research Directions and Emerging Opportunities for 1 Acetylanthracene 9,10 Dione

Development of Novel and Efficient Synthetic Methodologies

The advancement of organic synthesis provides a significant opportunity to develop more efficient, selective, and sustainable methods for producing 1-Acetylanthracene-9,10-dione. Current synthetic approaches often rely on classical methods that may lack efficiency or employ harsh conditions. Future research should focus on modern catalytic systems and novel reaction pathways. For instance, methods utilizing organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have shown promise in catalyzing reactions under mild conditions for other complex molecules and could be adapted for this purpose. researchgate.net Furthermore, exploring unconventional solvents, such as ionic liquids, could lead to improved yields and novel reaction selectivities in the synthesis of anthraquinone (B42736) derivatives. researchgate.net

ParameterConventional ApproachFuture GoalPotential Methodology
Catalyst Stoichiometric reagents, strong acids/basesHigh-turnover, recyclable catalystsOrganocatalysis (e.g., DBU), metal nanoparticles
Solvent Halogenated or high-boiling point organic solventsGreen, recyclable, non-toxic solventsIonic liquids, supercritical fluids, aqueous systems
Energy Input High-temperature thermal heatingReduced energy consumptionPhotochemistry (e.g., LED irradiation), microwave synthesis
Atom Economy Moderate, often with significant byproductsMaximized, near-zero wasteTandem or one-pot reactions, cycloadditions

Exploration of Advanced Functional Materials Applications

The inherent properties of the anthracene-9,10-dione core, such as its planarity and redox activity, make it a promising candidate for advanced functional materials. The acetyl group in this compound provides a key functional handle for tuning the electronic and photophysical properties of the molecule or for polymerization. Future research should investigate its potential in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). Another avenue is the development of chemical sensors, where the dione (B5365651) or acetyl moieties could interact with specific analytes, leading to a detectable colorimetric or fluorescent response.

Potential ApplicationKey Property to InvestigateRationale
Organic Electronics Electron affinity, charge mobility, HOMO/LUMO levelsThe anthraquinone core is a known electron acceptor; the acetyl group can modulate these properties.
Chemical Sensors Host-guest binding affinity, changes in fluorescence/absorption upon bindingCarbonyl groups can act as hydrogen bond acceptors for specific analytes.
Electrochromic Devices Reversible redox behavior, stability of radical ionsThe quinone moiety can undergo reversible reduction, leading to color changes.
Photocatalysis Excited state lifetime, ability to generate reactive oxygen speciesAnthraquinone derivatives can act as photosensitizers under UV or visible light.

Integration into Hybrid Organic-Inorganic Systems

A significant emerging opportunity lies in the integration of this compound into hybrid materials, combining its organic functionality with the structural and electronic properties of inorganic components. The carbonyl oxygen atoms of the dione and acetyl groups can act as effective ligands for coordinating with metal ions. This opens the door to designing novel metal-organic frameworks (MOFs) or coordination polymers with unique porous, catalytic, or sensory properties. Additionally, the molecule could be grafted onto the surface of inorganic nanoparticles (e.g., silica (B1680970), titania, gold) to create functionalized nanocomposites for applications in catalysis, bio-imaging, or targeted drug delivery.

Comprehensive Mechanistic Studies of Biological Interactions at Atomic Resolution

Derivatives of anthracene-9,10-dione are among the most important classes of potential anticancer agents, often functioning by intercalating with DNA. nih.govnih.govresearchgate.net Furthermore, related anthraquinones have been investigated for their potential as neuroprotective agents. researchgate.netresearchgate.net While the biological activity of this compound itself is not well-defined, its structural similarity to these active compounds warrants a thorough investigation. Future research must move beyond simple screening assays to comprehensive mechanistic studies. Techniques such as X-ray crystallography of the compound bound to target biomolecules (like DNA or specific enzymes) and high-resolution nuclear magnetic resonance (NMR) spectroscopy can provide atomic-level insights into its mode of action. nih.gov Molecular modeling and dynamic simulations can further elucidate the specific interactions, such as hydrogen bonding or steric effects, that govern its biological activity. nih.govnih.gov

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Property Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and drug discovery. nih.govresearchgate.net These computational tools can be applied to this compound and its virtual derivatives to accelerate research and reduce experimental costs. ML models, trained on large datasets of known anthraquinones, can predict various properties, including biological activity against different targets (e.g., cancer cell lines, enzymes), ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and material characteristics. nih.govresearchgate.net This in silico approach can prioritize the most promising synthetic targets and guide the design of new analogues with enhanced properties.

AI/ML ApplicationModel TypeInput DataPredicted Outcome
Biological Target Prediction Deep Neural Network, Support Vector MachineMolecular structure (SMILES, fingerprint)Probability of interaction with specific proteins/enzymes.
Lead Optimization Generative Models (e.g., GANs, VAEs)Structure of this compoundNovel molecular structures with improved predicted activity and drug-likeness.
ADMET Prediction Quantitative Structure-Activity Relationship (QSAR)Physicochemical descriptors, structural featuresPredictions of solubility, permeability, metabolic stability, and toxicity.
Materials Property Prediction Graph Neural NetworksMolecular graph, quantum chemical parametersPrediction of electronic properties like HOMO/LUMO levels for materials science applications.

Sustainable and Circular Chemistry Approaches for this compound Production and Utilization

Aligning the chemistry of this compound with the principles of green and circular chemistry is a critical future direction. Research should focus on developing syntheses that utilize renewable feedstocks and employ green catalysts, such as enzymes or earth-abundant metals. researchgate.net Minimizing waste through high-yield, atom-economical reactions is paramount. Beyond production, a circular approach to the compound's life cycle should be considered. This includes designing applications where the molecule can be recovered and reused. For example, if used as a catalyst or in a sensory device, methods for its regeneration or extraction from the used material should be developed concurrently. Investigating its biodegradability would also be a key component of a sustainable research program.

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